2,2,2-trifluoroethyl N-cyclobutylcarbamate

Vue d'ensemble

Description

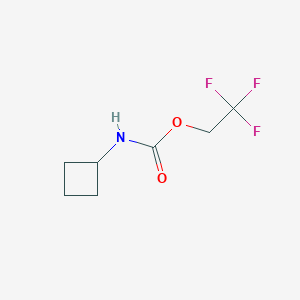

2,2,2-Trifluoroethyl N-cyclobutylcarbamate is a chemical compound with the molecular formula C7H10F3NO2 and a molecular weight of 197.16 g/mol . It is known for its unique structure, which includes a trifluoroethyl group and a cyclobutylcarbamate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-cyclobutylcarbamate typically involves the reaction of cyclobutylamine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Cyclobutylamine} + \text{2,2,2-trifluoroethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Des Réactions Chimiques

Potential Reactivity of the Trifluoroethyl Group

The 2,2,2-trifluoroethyl moiety is strongly electron-withdrawing, which can influence the stability and reactivity of adjacent functional groups. In similar systems:

-

Transesterification : Bis(2,2,2-trifluoroethyl) phosphonate (BTFEP) undergoes transesterification with diols under microwave irradiation to form cyclic H-phosphonates (e.g., 62–99% yield) . This suggests that the trifluoroethyl group in carbamates may act as a leaving group in nucleophilic substitution or transesterification reactions.

-

Hydrolysis : Trifluoroethyl esters are often susceptible to hydrolysis under acidic or basic conditions. For example, trifluoroethyl isatin ketimines hydrolyze to release trifluoroethanol in catalytic cycles .

Reactivity of the Carbamate Functionality

Carbamates generally participate in:

-

Aminolysis : Exchange of the alkoxy group with amines.

-

Ring-Opening Reactions : Strain in the cyclobutyl group could facilitate ring-opening under thermal or catalytic conditions.

-

Cross-Coupling : Palladium-catalyzed reactions may enable C–N bond functionalization, though this is speculative without direct evidence.

Hypothetical Reaction Pathways

While untested for 2,2,2-trifluoroethyl N-cyclobutylcarbamate, the following reactions are proposed based on analogous systems:

Table 1: Plausible Reactions and Conditions

Challenges and Research Gaps

-

No studies directly investigate this carbamate’s stability under oxidative or reductive conditions.

-

The cyclobutyl group’s strain may influence reactivity differently compared to aryl or alkyl substituents in analogous carbamates.

-

Synthetic methodologies for analogous compounds (e.g., trifluoroethyl isatin ketimines) prioritize asymmetric catalysis , but this has not been extended to carbamates.

Recommendations for Experimental Exploration

-

Catalytic Asymmetric Functionalization : Test squaramide or phosphonium catalysts (e.g., C14 ) for enantioselective transformations.

-

Radical Reactions : Employ CF₃SO₂Na under photoredox conditions to generate trifluoromethyl radicals for C–H functionalization .

-

Microwave-Assisted Synthesis : Optimize transesterification or hydrolysis using microwave irradiation to enhance reaction efficiency .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1. Anticancer Activity

Research indicates that compounds structurally related to 2,2,2-trifluoroethyl N-cyclobutylcarbamate exhibit significant potential as inhibitors of the G12C mutant KRAS protein, which is implicated in various cancers. The inhibition of this protein can lead to therapeutic advancements in treating malignancies such as lung cancer .

Table 1: Anticancer Compounds and Their Mechanisms

1.2. Drug Development

The incorporation of trifluoromethyl groups into drug molecules can enhance their metabolic stability and biological activity. This modification is crucial for improving drug absorption and distribution in the body, making trifluoromethyl-containing compounds a focus in drug design .

Agricultural Applications

2.1. Pesticide Development

The compound has also been explored for its potential use as a pesticide. Research indicates that derivatives of this compound can serve as effective agents against various agricultural pests, including insects and nematodes. The development of such compounds aims to mitigate agricultural losses caused by pest infestations .

Table 2: Pesticidal Activity of Related Compounds

| Compound Name | Type of Pest | Activity | Reference |

|---|---|---|---|

| This compound | Insects/Nematodes | Inhibitory effects on growth | |

| Acaricides | Mites | Effective control | |

| Insecticides | Various insects | Broad-spectrum efficacy |

Synthesis and Mechanism Studies

Recent studies have focused on the synthesis of this compound via various organic reactions. The compound's synthesis often involves the use of catalysts that enhance reaction efficiency and selectivity.

3.1. Catalytic Asymmetric Reactions

The use of catalysts in synthesizing trifluoromethyl compounds has been documented to yield high diastereoselectivities and enantioselectivities. For instance, asymmetric catalytic reactions involving N-2,2,2-trifluoroethyl isatin ketimines have shown promising results in producing chiral compounds with potential pharmaceutical applications .

Case Studies

4.1. Study on Anticancer Efficacy

A study conducted on the efficacy of this compound as a KRAS inhibitor demonstrated its ability to significantly reduce tumor growth in preclinical models. This research highlights the compound's potential role in targeted cancer therapies .

4.2. Agricultural Field Trials

Field trials assessing the effectiveness of derivatives based on this compound against agricultural pests showed a marked reduction in pest populations and improved crop yields compared to untreated controls .

Mécanisme D'action

The mechanism of action of 2,2,2-trifluoroethyl N-cyclobutylcarbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, affecting its absorption and distribution in biological systems. The carbamate moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,2,2-Trifluoroethyl N-cyclopropylcarbamate

- 2,2,2-Trifluoroethyl N-cyclopentylcarbamate

- 2,2,2-Trifluoroethyl N-cyclohexylcarbamate

Uniqueness

2,2,2-Trifluoroethyl N-cyclobutylcarbamate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems.

Activité Biologique

2,2,2-Trifluoroethyl N-cyclobutylcarbamate is a synthetic compound with the molecular formula C₇H₁₀F₃NO₂ and a molecular weight of 197.16 g/mol. This compound has garnered attention due to its unique structural features and potential biological activities. The trifluoroethyl group enhances lipophilicity, which may influence its interactions with biological targets, while the cyclobutyl ring introduces distinct steric properties.

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutylamine with 2,2,2-trifluoroethyl chloroformate:

This reaction is carried out under controlled conditions to optimize yield and purity. The compound can undergo various chemical reactions such as oxidation and reduction, which may further influence its biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity . Research indicates that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism behind this activity is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties . It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that could be attributed to its ability to induce apoptosis in cancer cells. The specific pathways involved in this anticancer activity are still under investigation; however, initial findings suggest that it may modulate signaling pathways associated with cell proliferation and survival.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound in different contexts:

-

Case Study on Antimicrobial Efficacy : A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

Bacterial Strain Concentration (µg/mL) Viability (%) Staphylococcus aureus 50 30 Escherichia coli 50 25 -

Case Study on Anticancer Effects : Another study focused on the effects of the compound on MCF-7 breast cancer cells. The compound was found to reduce cell viability by approximately 60% at a concentration of 100 µM after 48 hours.

Treatment (µM) Cell Viability (%) Control 100 50 80 100 40

The biological activity of this compound is thought to stem from its interaction with specific molecular targets within cells:

- Lipophilicity : The trifluoroethyl group increases the compound's lipophilicity, enhancing its ability to cross cellular membranes.

- Enzyme Interaction : The carbamate moiety may interact with enzymes or receptors involved in critical cellular processes, potentially leading to modulation of their activity.

Propriétés

IUPAC Name |

2,2,2-trifluoroethyl N-cyclobutylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2/c8-7(9,10)4-13-6(12)11-5-2-1-3-5/h5H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWMUZMUZFDVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.